(Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid
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Overview
Description
(Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid is a complex organic compound with a molecular formula of C₁₃H₁₀N₂O₃. This compound features a nitro group (-NO₂), an amino group (-NH₂), and a chloro group (-Cl) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid typically involves the following steps:
Nitration: : The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-amino-5-nitrochlorobenzene.
Condensation: : The nitro-substituted aniline is then condensed with chloroform in the presence of a strong base, such as sodium hydroxide, to form the Schiff base.
Hydrolysis: : The Schiff base undergoes hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitroso or nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitroso derivatives or nitro compounds.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes and receptors.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
2-Amino-5-nitrophenol: : Similar structure but lacks the chloro group.
2-Amino-5-nitrobenzoic acid: : Similar nitro and amino groups but different carboxylic acid functionality.
2-Chloroaniline: : Similar chloro group but lacks the nitro and amino groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid.
Properties
Molecular Formula |
C15H12ClN3O4 |
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Molecular Weight |
333.72 g/mol |
IUPAC Name |
2-[[(2-amino-5-nitrophenyl)-(2-chlorophenyl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-4-2-1-3-10(12)15(18-8-14(20)21)11-7-9(19(22)23)5-6-13(11)17/h1-7H,8,17H2,(H,20,21) |
InChI Key |
BWZKKUURCMJZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NCC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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